molecular formula C11H12ClNO4 B15290503 4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid

4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid

Cat. No.: B15290503
M. Wt: 257.67 g/mol
InChI Key: ZCACLCPGJCKOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid is a benzoic acid derivative characterized by a chloro substituent at position 5, a methoxy group at position 2, and an acetyl(methyl)amino group at position 2. This compound is structurally related to pharmacologically active benzamides and salicylamides, which have demonstrated applications in oncology, gastroenterology, and neurology . Its synthesis typically involves coupling reactions between 5-chloro-2-methoxybenzoic acid derivatives and amines or sulfonating agents, followed by functional group modifications (e.g., acetylation or esterification) . The acetyl(methyl)amino group enhances steric bulk and may influence solubility, receptor binding, and metabolic stability compared to simpler amino or hydroxyl substituents .

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

4-[acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid

InChI

InChI=1S/C11H12ClNO4/c1-6(14)13(2)9-5-10(17-3)7(11(15)16)4-8(9)12/h4-5H,1-3H3,(H,15,16)

InChI Key

ZCACLCPGJCKOKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=C(C=C(C(=C1)OC)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: The nitro group is reduced to an amino group.

    Acetylation: The amino group is acetylated using acetic anhydride.

    Chlorination: Introduction of the chlorine atom.

    Methoxylation: Introduction of the methoxy group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the acetyl group to a carboxylic acid.

    Reduction: Reduction of the acetyl group to an alcohol.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The acetyl and methylamino groups may interact with enzymes or receptors, leading to changes in cellular processes. The chlorine and methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

The following analysis compares 4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid with structurally or functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues and Substituent Effects
Compound Name Substituents (Positions) Key Modifications Biological Relevance Reference
4-Amino-5-chloro-2-methoxybenzoic acid 4-NH₂, 5-Cl, 2-OCH₃ Primary amine at position 4 Precursor for prokinetic agents (e.g., ML10302, SR59768) with 5-HT4 receptor agonism
5-Chloro-2-methoxy-N-(4-sulfamoylbenzyl)benzamide 5-Cl, 2-OCH₃, 4-sulfamoylbenzylamide Sulfonamide addition Anticancer activity against breast and colorectal adenocarcinoma cell lines
Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate 4-AcNH, 5-Cl, 2-OCH₃, methyl ester Esterification of carboxylic acid Improved lipophilicity; potential prodrug
ML10302 (2-piperidinoethyl ester of 4-amino-5-chloro-2-methoxybenzoic acid) Esterified 4-NH₂ derivative Piperidinoethyl ester moiety 5-HT4 receptor agonist; intestinal prokinesia without cardiac effects

Key Observations :

  • Acetylation vs.
  • Sulfonamide vs. Acetyl(methyl)amino: Sulfonamide derivatives exhibit anticancer activity, while acetyl(methyl)amino derivatives may prioritize neurological or metabolic targets due to altered steric and electronic profiles .
  • Esterification: Methyl ester derivatives (e.g., Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate) show increased bioavailability but require hydrolysis for activation .
Pharmacological Activity
Compound Target/Mechanism Activity Data Selectivity/Safety Notes Reference
This compound Underexplored; potential CNS targets Limited published data Hypothesized metabolic stability via acetylation
ML10302 5-HT4 receptor agonist ED₅₀ = 24 nmol/kg (duodenal prokinesia) No cardiac effects (QTc prolongation)
5-Chloro-2-methoxy-N-(4-sulfamoylbenzyl)benzamide Tubulin polymerization inhibition IC₅₀ = 0.5–2.8 μM (cancer cell lines) Selective cytotoxicity over normal cells
Cisapride 5-HT4 receptor agonist ED₅₀ = 100 nmol/kg (prokinesia) Cardiac side effects (tachycardia)

Key Observations :

  • The acetyl(methyl)amino group’s role remains underexplored, but structural analogs like ML10302 highlight the importance of substituent flexibility and receptor subtype selectivity .
  • Sulfonamide derivatives (e.g., from ) demonstrate potent anticancer activity, suggesting that bulky substituents at position 4 may enhance tubulin binding .

Key Observations :

  • The methyl ester derivative offers synthetic versatility and improved stability, making it a common intermediate .

Biological Activity

4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes existing research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of substituted benzoic acids, characterized by the presence of an acetyl group and a chloro substituent. Its molecular formula is C10H10ClNO3C_{10}H_{10}ClNO_3, and it has a molecular weight of approximately 227.65 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Activity
    • The compound has shown promise in reducing inflammation in vitro and in vivo. Studies suggest that it inhibits the production of pro-inflammatory cytokines, which are critical in the inflammatory response.
  • Anticancer Properties
    • Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Cytotoxicity Assay Results

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa15.2Apoptosis induction
A54920.5Cell cycle arrest (G0/G1 phase)
MCF-718.3Inhibition of proliferation

Table 2: Anti-inflammatory Effects

TreatmentCytokine Level (pg/mL)Control Level (pg/mL)
Compound A25100
Compound B30100
Control100-

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of NF-kB Pathway : This pathway is crucial for the expression of various pro-inflammatory genes. The compound appears to inhibit this pathway, leading to reduced inflammation.
  • Induction of Apoptosis : The compound activates caspases, which are key players in the apoptotic pathway, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies have shown that the compound can induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.

Case Studies

  • Study on HeLa Cells : In a study conducted by Zhang et al., treatment with varying concentrations of the compound resulted in significant apoptosis in HeLa cells, with an IC50 value of 15.2 µg/mL, indicating potent anticancer activity.
  • Anti-inflammatory Effects : A study published in the Journal of Inflammation Research demonstrated that administration of this compound significantly reduced levels of TNF-alpha and IL-6 in animal models, showcasing its potential as an anti-inflammatory agent.

Safety and Toxicity

While promising, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments indicate potential skin irritation and eye damage at high concentrations; however, further studies are needed to establish a comprehensive safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.